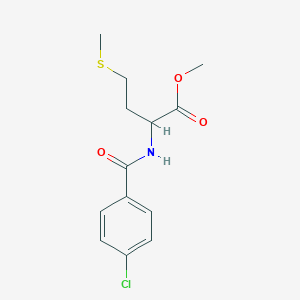

methyl N-(4-chlorobenzoyl)methioninate

Description

Significance of N-Acylation in Peptide Chemistry and Beyond

N-acylation is a critical step in peptide synthesis, primarily serving as a protecting group strategy to prevent unwanted side reactions at the N-terminus of an amino acid while the C-terminus is activated for peptide bond formation. Beyond this protective role, N-acylation can significantly alter the physicochemical properties of amino acids and peptides. This modification can influence their solubility, stability, and biological activity. For instance, N-terminal acetylation is a common post-translational modification in proteins that can enhance their stability against enzymatic degradation. nih.gov In drug design, acylating a peptide can increase its lipophilicity, potentially improving its ability to cross cell membranes. The nature of the acyl group, whether it be a simple acetyl group or a more complex moiety like a fatty acid or a substituted benzoyl group, imparts distinct characteristics to the resulting molecule, making N-acylation a versatile tool for fine-tuning molecular properties.

Overview of Methionine Derivatives in Synthetic Methodologies

Methionine, a sulfur-containing essential amino acid, and its derivatives are of particular interest in synthetic chemistry. wikipedia.org The presence of a thioether group in its side chain offers a unique site for chemical modification and can influence the molecule's conformation and interactions. Methionine derivatives, including its esters and N-acylated forms, serve as important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. For example, N-acetyl-L-methionine has been shown to be as effective as methionine in nutritional applications and can protect the amino acid from degradation during food processing. nih.gov Furthermore, studies on N-(m-nitrobenzoyl)-L-methionine and N-(m-aminobenzoyl)-L-methionine have explored their potential in therapeutic contexts, highlighting the impact of the N-acyl group on biological activity. researchgate.net The methyl ester of methionine, specifically L-methionine methyl ester, is a common starting material for these modifications, providing a protected carboxylic acid group while the amino group is available for acylation. medchemexpress.comsigmaaldrich.com

Research Context of Methyl N-(4-chlorobenzoyl)methioninate

While extensive literature exists for various N-acyl methionine derivatives, specific research focusing solely on this compound is limited in publicly accessible scientific databases. However, its chemical structure—an L-methionine methyl ester backbone N-acylated with a 4-chlorobenzoyl group—places it within a well-established class of compounds. The synthesis of analogous compounds, such as N-trifluoroacetyl-methionine derivatives for use as acyl donors in Friedel-Crafts reactions, has been detailed. researchgate.net Research on similar structures, like L-Methionine, N-(4-bromobenzoyl)-, methyl ester and N-[4-(Trifluoromethyl)benzoyl]-L-methionine methyl ester, indicates that halogenated and otherwise substituted benzoyl groups are of interest for creating diverse chemical libraries. spectrabase.comechemi.com The 4-chloro substituent on the benzoyl ring is an electron-withdrawing group that can influence the chemical reactivity and biological interactions of the molecule. Therefore, the study of this compound would likely be situated within the broader context of structure-activity relationship studies, exploring how substitutions on the N-acyl group affect the properties of methionine derivatives.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c1-18-13(17)11(7-8-19-2)15-12(16)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZKYOAQKWWYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to Methyl N 4 Chlorobenzoyl Methioninate

Direct N-Acylation Approaches

Direct acylation is the most straightforward pathway to synthesize the target compound, involving the reaction of methionine methyl ester with an activated form of 4-chlorobenzoic acid.

Coupling reagents are extensively used to facilitate the formation of amide bonds by activating the carboxylic acid component, in this case, 4-chlorobenzoic acid. This activation makes the carboxyl carbon more susceptible to nucleophilic attack by the amino group of methionine methyl ester.

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction typically involves mixing the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which then reacts with the amino acid ester. While effective, the use of DCC can lead to the formation of N-acylurea byproducts, which can complicate purification. thieme-connect.de Uronium-based reagents often provide higher yields and shorter reaction times with fewer side reactions. nih.gov

Table 1: Comparison of Common Coupling Reagents for N-Acylation

| Coupling Reagent | Activating Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| DCC | Forms an O-acylisourea intermediate | Low cost, widely used | Formation of insoluble dicyclohexylurea (DCU) byproduct, potential for racemization |

| EDC | Forms an O-acylisourea intermediate | Water-soluble carbodiimide, byproduct is also water-soluble, facilitating easier workup | Higher cost than DCC |

| HATU | Forms an activated acyl-uronium species | High efficiency, fast reaction rates, low racemization | High cost, potential for side reactions if not used correctly |

| HBTU | Forms an activated acyl-uronium species | Effective and widely used in peptide synthesis | Can cause racemization, less reactive than HATU |

The use of acid chlorides and anhydrides represents a classic and robust method for N-acylation.

The Schotten-Baumann reaction is a frequently used industrial method for preparing N-acyl amino acids. researchgate.net This method would involve reacting methionine methyl ester with 4-chlorobenzoyl chloride in a two-phase system or in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid formed during the reaction. This method is generally efficient and cost-effective.

Alternatively, a mixed anhydride (B1165640) can be formed from 4-chlorobenzoic acid and another acid chloride, such as pivaloyl chloride or ethyl chloroformate, in the presence of a tertiary amine. google.com This mixed anhydride is highly reactive and readily acylates the amino group of methionine methyl ester. This approach is often preferred as it can minimize side reactions. thieme-connect.de Symmetrical anhydrides of 4-chlorobenzoic acid can also be used but are less atom-economical.

A related process involves the use of acetic anhydride for N-acetylation, which can be adapted for the target molecule using 4-chlorobenzoic anhydride. google.com The reaction is typically performed in an alkaline aqueous solution to achieve high yields. google.com

Protecting Group Strategies in Synthesis

In the synthesis of methyl N-(4-chlorobenzoyl)methioninate, the strategic use of protecting groups is fundamental to prevent unwanted side reactions. biosynth.com

The synthesis begins with L-methionine, which possesses three reactive functional groups: the α-amino group, the α-carboxylic acid group, and the thioether side chain.

Carboxyl Group Protection: The carboxylic acid is the most acidic group and must be protected to prevent it from interfering with the N-acylation reaction. Esterification, typically to a methyl or ethyl ester, is the standard approach. This is achieved by reacting methionine with methanol (B129727) in the presence of an acid catalyst like HCl or SOCl₂. nih.gov This protection also enhances the solubility of the amino acid in organic solvents.

Amino Group Protection: While the goal is to acylate the amino group, temporary protection might be necessary in more complex multi-step syntheses. Common N-protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com However, for a direct synthesis of the target compound, the amino group is left unprotected to serve as the nucleophile.

Side Chain Consideration: The thioether group in the methionine side chain is susceptible to oxidation, which can form a methionine sulfoxide (B87167). peptide.com While often used without a specific protecting group, reaction conditions must be chosen carefully to avoid strong oxidizing agents. Redox-based reagents designed for methionine modification highlight the reactivity of the sulfur atom, which could be a site for side reactions under certain conditions. nih.gov

The orthogonality of protecting groups is a key principle, ensuring that one group can be removed without affecting others. biosynth.com In this synthesis, the methyl ester is stable under the basic or mildly acidic conditions used for N-acylation and can be removed later by saponification if the free acid is desired.

Green Chemistry Principles in Synthesis of N-Acyl Methionine Esters

Applying green chemistry principles to the synthesis of N-acyl methionine esters aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Biocatalysis: Enzymatic synthesis offers a green alternative to traditional chemical methods. researchgate.net Lipases and other hydrolases can catalyze the formation of amide bonds under mild conditions, often in aqueous or non-conventional solvent systems. nih.gov These enzymatic reactions are highly selective, reducing the need for protecting groups and minimizing the risk of racemization. rsc.org The direct amidation of amino acids using enzymes like CalB has been shown to be effective, avoiding halogenated solvents and improving atom efficiency significantly. rsc.org

Alternative Solvents: The use of green solvents like ionic liquids or water instead of volatile organic compounds (VOCs) is a key aspect of green synthesis. researchgate.net For instance, ionic liquids have been used as catalysts for the esterification of amino acids. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The acid chloride and anhydride methods have good atom economy, although they produce stoichiometric amounts of salt byproducts. Coupling-reagent mediated syntheses often have lower atom economy due to the high molecular weight of the reagents.

Mechanistic Studies of Acylation Reactions

The mechanism of N-acylation depends on the chosen synthetic route.

Acid Chloride/Anhydride Method: This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group of methionine methyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-chlorobenzoyl chloride or anhydride. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (chloride or a carboxylate anion) to yield the final N-acylated product.

Coupling Reagent-Mediated Method: The mechanism involves the activation of the carboxylic acid. With carbodiimides like DCC, the carboxylate adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. thieme-connect.de This intermediate is then susceptible to nucleophilic attack by the amine. For uronium reagents like HATU, the carboxylate attacks the reagent to form an acyl-uronium species, which is an even more potent acylating agent. DFT studies on similar acylation reactions support a concerted mechanism for the formation of the activated species that leads to the thermodynamically stable acylated product. nih.gov

The thioether in methionine's side chain can potentially react with certain activating reagents or byproducts, although it is generally less nucleophilic than the primary amine. nih.gov

Stereoselectivity and Enantiomeric Purity in Synthesis

Since the starting material is chiral L-methionine, maintaining its stereochemical integrity is paramount. The α-carbon of amino acids is susceptible to racemization, especially during the carboxyl group activation step.

Racemization Mechanisms: The primary mechanism for racemization involves the formation of an oxazolone (B7731731) (or azlactone) intermediate. The activated carboxyl group can be attacked intramolecularly by the amide oxygen of the N-acylamino acid ester. The resulting oxazolone has an acidic proton at the α-carbon, which can be abstracted by a base, leading to a loss of stereochemical information.

Controlling Stereoselectivity:

Reaction Conditions: Low temperatures and the use of non-polar solvents and sterically hindered tertiary amines (like diisopropylethylamine, DIEA) can suppress oxazolone formation and minimize racemization.

Reagent Choice: Certain coupling reagents are known to reduce the risk of racemization. For example, the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime to carbodiimide-mediated couplings can trap the activated intermediate before it can form an oxazolone.

Methodology: The Schotten-Baumann reaction using an acid chloride is generally considered to have a low risk of racemization. researchgate.net Enzymatic methods are highly stereospecific and typically yield products with excellent enantiomeric purity (ee >99%). rsc.org

The enantiomeric purity of the final product, this compound, is critical and is usually verified using chiral chromatography techniques like HPLC or GC.

Advanced Spectroscopic and Structural Characterization of Methyl N 4 Chlorobenzoyl Methioninate

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular vibrations and, by extension, the structural and conformational arrangement of methyl N-(4-chlorobenzoyl)methioninate. The analysis of the vibrational spectra allows for the identification of characteristic functional groups and provides clues about the molecule's three-dimensional structure.

The infrared and Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. Based on data from similar N-acyl amino acid esters, the following assignments can be made. scielo.org.mxscielo.org.mx The N-H stretching vibration of the amide group is typically observed in the range of 3300-3400 cm⁻¹. scielo.org.mx The carbonyl (C=O) stretching vibrations are particularly informative. The ester carbonyl group is expected to show a strong absorption band around 1740 cm⁻¹, while the amide carbonyl (Amide I band) should appear at a lower frequency, typically in the region of 1640-1660 cm⁻¹. scielo.org.mxscielo.org.mx

Aromatic C-H stretching vibrations from the 4-chlorobenzoyl group are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methionine side chain and the methyl ester group are expected to appear in the 2850-2960 cm⁻¹ region. The C-Cl stretching vibration of the chlorobenzoyl group is typically found in the lower frequency region of the spectrum.

Interactive Data Table: Expected Infrared and Raman Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3400 | Amide N-H stretching |

| Aromatic C-H Stretch | 3000-3100 | C-H stretching in the chlorobenzoyl ring |

| Aliphatic C-H Stretch | 2850-2960 | C-H stretching of CH₃ and CH₂ groups |

| C=O Stretch (Ester) | ~1740 | Carbonyl stretching of the methyl ester |

| C=O Stretch (Amide I) | 1640-1660 | Carbonyl stretching of the amide group |

| N-H Bend (Amide II) | 1520-1550 | N-H bending coupled with C-N stretching |

| Aromatic C=C Stretch | 1450-1600 | Benzene ring skeletal vibrations |

| C-Cl Stretch | 700-850 | Stretching of the carbon-chlorine bond |

The precise positions and shapes of the vibrational bands, particularly the Amide I and Amide II bands, are sensitive to the conformational state of the molecule. The frequencies of these bands can be influenced by hydrogen bonding and the dihedral angles of the peptide backbone. In the solid state, intermolecular hydrogen bonding involving the N-H and C=O groups can lead to shifts in the corresponding vibrational frequencies compared to the solution state.

Computational studies on related molecules, such as N-4-chlorobenzoyl–N′-4-methoxylphenylthiourea, have demonstrated the utility of Density Functional Theory (DFT) in calculating vibrational frequencies and predicting stable conformers. researchgate.net Similar theoretical calculations for this compound could help in assigning the observed vibrational modes to specific conformational isomers and in understanding the intramolecular interactions that stabilize these conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a comprehensive picture of the molecular connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the 4-chlorobenzoyl group are anticipated to appear as two doublets in the downfield region (typically 7.5-8.0 ppm) due to their substitution pattern. The amide proton (N-H) is expected to resonate as a doublet, with its chemical shift being sensitive to solvent and concentration.

The α-proton (Hα) of the methionine residue should appear as a multiplet, coupled to the amide proton and the adjacent β-protons. The methyl ester protons (OCH₃) are expected to be a sharp singlet around 3.7 ppm. scielo.org.mx The protons of the methionine side chain, including the β- and γ-methylene groups and the S-methyl group, will have characteristic chemical shifts. For instance, in N-acetyl-methionine, the S-methyl protons appear around 2.0 ppm. nih.gov

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom. The carbonyl carbons of the ester and amide groups are expected at the downfield end of the spectrum (around 170 ppm). The aromatic carbons will appear in the 120-140 ppm region, and the aliphatic carbons of the methionine residue will be found in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.0 | 128 - 135 |

| Amide NH | 6.5 - 7.5 | - |

| Hα | 4.5 - 5.0 | 50 - 55 |

| OCH₃ | ~3.7 | ~52 |

| Hβ | 2.0 - 2.3 | ~30 |

| Hγ | 2.4 - 2.7 | ~31 |

| SCH₃ | ~2.1 | ~15 |

| C=O (Ester) | - | ~172 |

| C=O (Amide) | - | ~167 |

| C-Cl | - | 135 - 140 |

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the methionine side chain (Hα-Hβ-Hγ) and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of the ¹³C signals. nih.gov

Dynamic NMR (DNMR) could be employed to study conformational exchange processes, such as restricted rotation around the amide C-N bond. At lower temperatures, the rotation around this bond might become slow on the NMR timescale, leading to the observation of distinct signals for different rotamers. By analyzing the changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barrier for this rotational process. Such studies would provide valuable information about the conformational flexibility and dynamics of this compound in solution.

X-ray Crystallography and Solid-State Structure

To provide the requested details for this section, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be required. This analysis would yield precise atomic coordinates, bond lengths, and bond angles, forming the basis for understanding its solid-state architecture.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A detailed account of crystal packing and intermolecular interactions would necessitate crystallographic data. This would allow for the identification and characterization of non-covalent interactions that govern the three-dimensional arrangement of the molecules in the crystal lattice. Key interactions that would be investigated include:

Hydrogen Bonding: The presence of a secondary amide group (N-H) and carbonyl and ester functionalities suggests the potential for hydrogen bonding. The specific nature of these bonds (e.g., N-H···O=C) and their role in forming chains, sheets, or more complex networks would be a primary focus.

Halogen Bonding: The chlorine atom on the benzoyl group could participate in halogen bonding, an interaction where the halogen acts as an electrophilic species. The geometry and strength of any such C-Cl···O or C-Cl···S interactions would be analyzed.

Without the foundational crystallographic data, any discussion of these interactions would be purely speculative.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be determined from its crystal structure. This analysis would involve the examination of key torsion angles to describe the spatial arrangement of its constituent parts. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be included.

| Torsion Angle | Description | Value (°) |

| τ1 (Cα-Cβ-S-Cε) | Defines the orientation of the methyl group relative to the amino acid backbone. | Data not available |

| τ2 (N-Cα-Cβ-S) | Describes the rotation around the Cα-Cβ bond. | Data not available |

| ψ (N-Cα-C'-O) | Relates to the backbone conformation around the Cα-C' bond. | Data not available |

| φ (C'-N-Cα-C') | Relates to the backbone conformation around the N-Cα bond. | Data not available |

| ω (Cα-C'-N-Cα) | Describes the geometry of the amide bond. | Data not available |

| θ (Cα-N-C(O)-CAr) | Defines the orientation of the chlorobenzoyl group relative to the methionine backbone. | Data not available |

This table is for illustrative purposes only. Actual values would be derived from experimental X-ray diffraction data.

Supramolecular Assembly and Extended Structures

The culmination of the various intermolecular interactions would dictate the supramolecular assembly of this compound. The analysis would focus on how the individual molecules organize into larger, ordered structures. This could involve the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. The role of specific synthons, such as hydrogen-bonded or halogen-bonded motifs, in directing this assembly would be a key point of discussion.

Chiroptical Spectroscopy

As this compound is a chiral molecule (derived from L- or D-methionine), its chiroptical properties could be investigated using techniques such as Circular Dichroism (CD) spectroscopy.

Circular Dichroism (CD) for Conformational and Chiral Purity Assessment

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation of its backbone and the orientation of its chromophoric groups (in this case, the chlorobenzoyl moiety).

A CD spectrum of this compound would be expected to show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the amide and aromatic chromophores. The position, sign, and intensity of these peaks could provide valuable information regarding:

Secondary Structure: While more relevant for peptides and proteins, the conformation of the N-acyl group could influence the CD signal.

Conformational Preferences in Solution: The CD spectrum would reflect the average conformation of the molecule in a given solvent.

Chiral Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. This makes CD an effective tool for assessing the chiral purity of the synthesized compound.

A hypothetical data table summarizing expected CD spectral features is provided below for illustrative purposes.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Electronic Transition |

| ~240-260 | Data not available | π → π* (chlorobenzoyl) |

| ~210-230 | Data not available | n → π* (amide) |

| <210 | Data not available | π → π* (amide) |

This table is for illustrative purposes only. Actual values would be derived from experimental CD spectroscopy.

Reactivity and Chemical Transformations of Methyl N 4 Chlorobenzoyl Methioninate

Hydrolysis and Ester Cleavage Reactions

The ester and amide bonds within methyl N-(4-chlorobenzoyl)methioninate are susceptible to hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid and amino acid derivatives. The methyl ester is generally more labile than the amide bond.

Base-catalyzed hydrolysis, or saponification, of the methyl ester can be achieved using an aqueous solution of a strong base, such as sodium hydroxide. This reaction proceeds via nucleophilic acyl substitution to yield the sodium salt of N-(4-chlorobenzoyl)methionine. Subsequent acidification will produce the free carboxylic acid.

Acid-catalyzed hydrolysis of the ester can also occur, often requiring harsher conditions than basic hydrolysis. acs.org For instance, treatment with strong acids in the presence of water can lead to the cleavage of the ester bond. acs.org It is noteworthy that under certain acidic conditions, particularly with electron-rich aromatic acyl groups, remote amide bond cleavage can be surprisingly facile. acs.org While the 4-chlorobenzoyl group is electron-withdrawing, the potential for hydrolysis of both the ester and, to a lesser extent, the amide bond should be considered, especially during prolonged exposure to acidic environments. acs.org

The relative rates of hydrolysis of the ester and amide functionalities are a critical consideration in synthetic applications. Generally, selective cleavage of the methyl ester can be accomplished under mild basic conditions, leaving the more robust amide linkage intact.

Table 1: Hydrolysis Conditions for this compound

| Reagent(s) | Target Functionality | Primary Product |

| Aqueous NaOH, then H₃O⁺ | Methyl Ester | N-(4-chlorobenzoyl)methionine |

| Strong Acid (e.g., HCl)/H₂O, heat | Methyl Ester & Amide | Methionine & 4-chlorobenzoic acid |

Transformations Involving the Sulfur Atom of the Methionine Moiety

The thioether group in the methionine side chain is a key site for various chemical transformations, including oxidation and alkylation.

Oxidation Reactions (Sulfoxide, Sulfone Formation)

The sulfur atom of the methionine residue in this compound is readily oxidized by a variety of reactive oxygen species (ROS). nih.govresearchgate.net This oxidation can result in the formation of methionine sulfoxide (B87167) and, under more stringent conditions, methionine sulfone. nih.govresearchgate.netnih.gov

Mild oxidizing agents, such as hydrogen peroxide or periodate, can selectively oxidize the thioether to a sulfoxide. researchgate.net This transformation introduces a new stereocenter at the sulfur atom, potentially leading to a mixture of diastereomers. The oxidation of methionine to methionine sulfoxide is a reversible process in biological systems, where methionine sulfoxide reductases can catalyze the reduction back to methionine. nih.govresearchgate.netnih.gov

Stronger oxidizing agents, for example, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfoxide to the corresponding sulfone. This two-step oxidation converts the nonpolar methionine side chain into the more polar methionine sulfoxide and then the highly polar sulfone. nih.gov

Table 2: Oxidation Products of the Methionine Moiety

| Reagent | Product |

| H₂O₂ or NaIO₄ | This compound sulfoxide |

| m-CPBA (excess) | This compound sulfone |

Alkylation and Sulfonium (B1226848) Salt Formation

The nucleophilic sulfur atom of the methionine moiety can react with alkylating agents to form sulfonium salts. researchgate.netnih.gov Common alkylating agents include alkyl halides (e.g., methyl iodide) and alkyl triflates. researchgate.net The reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent.

This alkylation is often performed at a low pH (2-5) to selectively target the methionine residue. nih.gov The resulting sulfonium salt is a positively charged species that can be stable under certain conditions. However, the alkylation can be reversible, particularly in the presence of a mild acidic medium. nih.gov The formation of sulfonium salts is a significant reaction in both chemical synthesis and biological processes, where S-adenosylmethionine serves as a key methyl donor. nih.gov

Reactions at the Amide Linkage

The amide bond in this compound connects the 4-chlorobenzoyl group to the methionine core. This linkage can be cleaved through deprotection strategies or undergo transamidation reactions.

N-Deprotection Strategies

Removal of the N-(4-chlorobenzoyl) protecting group is a crucial step in many synthetic pathways to liberate the free amino group of the methionine methyl ester. While the benzoyl group is generally stable, its cleavage can be achieved under specific, often harsh, conditions.

Traditional methods for the cleavage of N-benzoyl groups in amino acids involve strong acid or base hydrolysis, which can also cleave the ester bond. nih.gov Enzymatic methods, though highly specific, would require an enzyme capable of recognizing the N-(4-chlorobenzoyl) moiety.

Alternative strategies for N-deprotection of acylated amines often rely on conditions that can be harsh and may not be compatible with other functional groups present in the molecule. nih.gov For instance, while methods exist for the deprotection of N-Boc groups using reagents like oxalyl chloride in methanol (B129727), the applicability to a benzoyl group would need to be experimentally verified. nih.gov

Transamidation Reactions

Transamidation involves the exchange of the amine portion of an amide with another amine. nih.gov This reaction offers a pathway to modify the N-acyl group of this compound without completely removing it. The direct transamidation of amides is often challenging due to the stability of the amide bond and typically requires a catalyst to activate the amide moiety. nih.govrsc.org

Recent advancements have explored various catalytic systems, including those based on transition metals or the use of activating agents, to facilitate transamidation under milder conditions. organic-chemistry.orgresearchgate.net For instance, a secondary amide can be activated, making the acyl group susceptible to nucleophilic attack by another amine. researchgate.net This could potentially allow for the conversion of the N-(4-chlorobenzoyl) group to a different N-acyl group by reacting this compound with a suitable amine in the presence of an appropriate catalyst. nih.govorganic-chemistry.org

Reactions at the Ester Group

The methyl ester group in this compound is a key site for chemical modification. It readily undergoes nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as different esters, amides, and hydrazides.

Transesterification Processes

Transesterification is a fundamental process for modifying the ester group, involving the reaction of this compound with an alcohol in the presence of an acid or base catalyst. This reaction allows for the substitution of the methyl group with a different alkyl or aryl group, yielding a new ester. The general reaction is as follows:

General Reaction:

this compound + R-OH ⇌ N-(4-chlorobenzoyl)methioninate-R + CH₃OH

The equilibrium of this reaction can be shifted towards the product by using an excess of the reactant alcohol or by removing the methanol byproduct. The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired yield.

Table 1: Examples of Transesterification Reactions This table is illustrative and based on general chemical principles, as specific examples for this exact compound are not readily available in public literature.

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | H₂SO₄ (catalytic) | Ethyl N-(4-chlorobenzoyl)methioninate |

| Isopropanol | NaOCH₃ (catalytic) | Isopropyl N-(4-chlorobenzoyl)methioninate |

Amidation and Hydrazinolysis

The ester group can also be converted into an amide or a hydrazide through reaction with an amine or hydrazine (B178648), respectively. These reactions, known as aminolysis and hydrazinolysis, are crucial for creating peptide-like structures or for introducing a reactive hydrazide group for further functionalization.

Amidation: This reaction involves treating this compound with a primary or secondary amine. The reaction typically does not require a catalyst but may be heated to proceed at a reasonable rate.

General Reaction:

this compound + R¹R²NH → N-(4-chlorobenzoyl)-N'-(R¹,R²)-methioninamide + CH₃OH

Hydrazinolysis: The reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O) readily converts the methyl ester into the corresponding hydrazide. This hydrazide is a versatile intermediate for synthesizing various heterocyclic compounds or for conjugating the molecule to other entities.

General Reaction:

this compound + N₂H₄ → N-(4-chlorobenzoyl)methionine hydrazide + CH₃OH

Derivatization Strategies for Functional Group Introduction

Beyond the ester group, the aromatic ring and the alkyl chain of the methionine residue offer opportunities for introducing new functional groups, thereby modifying the molecule's properties.

Modifications at the Aromatic Ring

The 4-chloro substituent on the benzoyl group influences the reactivity of the aromatic ring. While the chlorine atom is an ortho-, para-directing deactivator, electrophilic aromatic substitution reactions are possible under specific conditions. However, a more common strategy for modification is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a suitable nucleophile. This is particularly feasible if the ring is further activated by electron-withdrawing groups or under forcing conditions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions This table presents potential reactions based on established chemical principles for chlorobenzoyl compounds.

| Nucleophile | Reagent | Potential Product |

|---|---|---|

| Hydroxide | NaOH | Methyl N-(4-hydroxybenzoyl)methioninate |

| Alkoxide | NaOR | Methyl N-(4-alkoxybenzoyl)methioninate |

Functionalization of the Alkyl Chain

The thioether group (-S-CH₃) in the methionine side chain is another site for chemical modification. The sulfur atom is nucleophilic and can be targeted by various electrophiles.

Oxidation: The thioether can be oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can be controlled by the choice of reagent and reaction conditions.

To Sulfoxide: this compound + H₂O₂ → Methyl N-(4-chlorobenzoyl)methionine sulfoxide

To Sulfone: this compound + 2 H₂O₂ → Methyl N-(4-chlorobenzoyl)methionine sulfone

Alkylation: The sulfur atom can be alkylated with alkyl halides to form sulfonium salts. These salts can be useful for further synthetic manipulations.

General Reaction:

this compound + R-X → [this compound-S-R]⁺X⁻

While specific documented examples for the functionalization of this compound are limited in publicly accessible literature, the chemical principles governing the reactivity of its constituent functional groups provide a solid framework for predicting its behavior in various chemical transformations. Research on related N-acylmethionine derivatives suggests a rich potential for creating a wide array of new compounds. researchgate.net

Theoretical and Computational Studies of Methyl N 4 Chlorobenzoyl Methioninate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with a good balance between accuracy and computational cost.

Optimized Geometries and Conformational Landscapes

A crucial first step in the computational analysis of a molecule like methyl N-(4-chlorobenzoyl)methioninate is the determination of its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For a flexible molecule with several rotatable bonds, such as the one , a conformational search is necessary to identify various low-energy conformers.

The process would involve systematically rotating the dihedral angles associated with the amide bond, the thioether linkage, and the ester group to explore the conformational landscape. Each of these conformations would then be subjected to a geometry optimization calculation, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)). The relative energies of the resulting conformers would indicate their thermodynamic stability.

Table 1: Hypothetical Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Range of Exploration |

| ω (Cα-C'-N-H) | Amide bond planarity | ~180° (trans) or ~0° (cis) |

| φ (C'-N-Cα-C') | Rotation around the N-Cα bond | -180° to +180° |

| ψ (N-Cα-C'-O) | Rotation around the Cα-C' bond | -180° to +180° |

| χ1 (N-Cα-Cβ-Cγ) | Side chain rotation 1 | -180° to +180° |

| χ2 (Cα-Cβ-Cγ-S) | Side chain rotation 2 | -180° to +180° |

| χ3 (Cβ-Cγ-S-Cε) | Side chain rotation 3 | -180° to +180° |

This table represents a hypothetical set of dihedral angles that would be critical in a conformational analysis. The actual values would be determined by the computational study.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometries of the stable conformers are obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups present in this compound. These include the C=O stretching of the amide and ester groups, N-H bending, C-Cl stretching, and various vibrations of the aromatic ring and the methionine side chain. These theoretical spectra can be compared with experimental data, if available, to validate the computational model.

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Hypothetical Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3300-3400 |

| C-H Stretch (Aromatic) | Benzoyl Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Methionine Backbone | 2850-2960 |

| C=O Stretch (Amide I) | Amide | 1650-1680 |

| C=O Stretch (Ester) | Methyl Ester | 1730-1750 |

| N-H Bend (Amide II) | Amide | 1520-1570 |

| C=C Stretch | Benzoyl Ring | 1450-1600 |

| C-Cl Stretch | Chlorobenzoyl | 700-800 |

This table provides an illustrative example of expected vibrational frequencies. Actual values would be derived from DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electrostatic Potential)

The electronic properties of this compound can be investigated through an analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. aimspress.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. This analysis helps in identifying the reactive sites within the molecule. researchgate.netscielo.org.mx

Table 3: Hypothetical Electronic Properties of this compound

| Property | Description | Hypothetical Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | 3.5 D |

These values are hypothetical and would be determined through DFT calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of conformational changes and interactions with the environment, such as a solvent. nih.gov

Conformational Flexibility in Solution and Gas Phase

While DFT calculations provide information about static, minimum-energy structures, MD simulations can reveal the dynamic behavior of this compound. By simulating the molecule's trajectory over a period of time (typically nanoseconds to microseconds), one can observe the transitions between different conformations and assess the flexibility of various parts of the molecule. Such simulations can be performed in the gas phase to study the intrinsic dynamics or in a solvent to understand how the environment influences conformational preferences.

Interaction with Solvents and Other Molecules

MD simulations are particularly useful for studying how a molecule interacts with its surroundings. nih.gov By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov This provides insights into the solvation process and how the solvent affects the molecule's structure and behavior. Furthermore, MD can be used to model the interaction of this compound with other molecules, such as biological macromolecules, to understand potential binding modes and affinities.

Quantum Chemical Descriptors and Reactivity Predictions

There is currently no available research data detailing the specific quantum chemical descriptors for this compound. Such studies would typically involve the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting a molecule's reactivity. A small HOMO-LUMO energy gap generally suggests high chemical reactivity and a predisposition for the molecule to engage in charge transfer interactions.

From these orbital energies, a suite of global reactivity descriptors can be derived, including:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Potential (μ): The negative of electronegativity, indicating the escaping tendency of electrons.

Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Without dedicated computational studies on this compound, a data table of these values cannot be constructed.

Computational Prediction of Spectroscopic Properties

Similarly, there is a lack of published computational predictions for the spectroscopic properties of this compound. Theoretical spectroscopic analysis is a valuable tool for corroborating experimental findings and for assigning spectral features. Computational methods can predict various types of spectra:

Infrared (IR) Spectroscopy: Theoretical IR spectra help in the identification of vibrational modes of a molecule. By calculating the vibrational frequencies, researchers can assign the characteristic peaks observed in experimental IR spectra to specific bond stretching, bending, and torsional motions within the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic transitions of a molecule. These calculations can determine the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly useful in the structural elucidation of new compounds by providing a theoretical basis for the interpretation of experimental NMR spectra.

In the absence of specific computational research on this compound, a comparative data table of predicted versus experimental spectroscopic values cannot be compiled.

Role As a Synthetic Intermediate and Precursor

Precursor for Advanced Organic Syntheses

The structural features of methyl N-(4-chlorobenzoyl)methioninate make it an excellent starting material for more elaborate synthetic sequences. The presence of the thioether in the methionine side chain, the protected amine, and the ester functionality all serve as handles for a variety of chemical modifications.

As a bifunctional building block, this compound can be incorporated into larger, more complex molecular frameworks. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. Alternatively, the ester can be reduced to the corresponding primary alcohol, opening up another avenue for derivatization.

The thioether group in the side chain is also a site for chemical manipulation. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the steric and electronic properties of the molecule and can be used in further synthetic transformations.

A general synthetic scheme for the preparation of this compound is presented below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| L-Methionine methyl ester hydrochloride | 4-Chlorobenzoyl chloride | Base (e.g., Triethylamine), Dichloromethane | This compound |

N-acylated amino acids and their derivatives have a long-standing history as chiral auxiliaries in asymmetric synthesis. While specific studies detailing the use of the 4-chlorobenzoyl group in this context for methionine are not extensively documented, the general principles of N-acyl amino acid-derived auxiliaries can be applied. The chiral center of the methionine backbone can be used to direct the stereochemical outcome of reactions at other parts of the molecule or in reactions with other achiral substrates.

The N-acyl group plays a critical role in these methodologies by locking the conformation of the amino acid derivative, thereby creating a well-defined chiral environment. This can influence the facial selectivity of reactions such as enolate alkylation, aldol (B89426) additions, and Diels-Alder reactions. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and recovered.

Scaffold for Novel Chemical Entities (non-pharmacological applications)

The core structure of this compound can serve as a scaffold for the development of new chemical entities with applications in materials science, coordination chemistry, and catalysis. The combination of the aromatic chloro-substituted ring, the amide linkage, and the sulfur-containing side chain provides multiple points for diversification.

For instance, the aromatic ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions. The amide nitrogen, after potential deprotection, can be a site for further acylation or alkylation. The thioether can act as a ligand for transition metals, leading to the formation of novel coordination complexes with potential catalytic activity.

Development of Related N-Acylated Methionine Analogues

This compound is a representative example of a broader class of N-acylated methionine analogues. The synthetic methodology used to prepare this compound can be readily adapted to produce a library of related derivatives with varying N-acyl groups. By substituting 4-chlorobenzoyl chloride with other acyl chlorides or anhydrides, a diverse range of analogues can be synthesized.

The properties of these analogues can be fine-tuned by changing the electronic and steric nature of the N-acyl group. For example, using an acyl group with a different substitution pattern on the aromatic ring or an aliphatic acyl group would result in analogues with different solubility, crystallinity, and reactivity profiles. This modular approach allows for the systematic exploration of structure-property relationships in this class of compounds.

Emerging Research Directions and Future Perspectives

New Synthetic Methodologies for N-Acylated Amino Acid Esters

The synthesis of N-acylated amino acid esters is continually evolving, moving from traditional methods towards more efficient, safer, and versatile strategies. The classic Schotten-Baumann reaction, which utilizes acyl chlorides, is often effective but can be expensive and generates significant salt by-products. google.com The direct condensation of a carboxylic acid and an amine is another route, though it is often energetically unfavorable and requires activation of the carboxylic acid group. frontiersin.org

Modern chemical synthesis has introduced several improvements. One approach involves reacting a fatty alkyl ester with an amino acid salt in the presence of an alkoxide catalyst, a method that can be enhanced by applying pressure to achieve high conversions and yields. google.com Another convenient, room-temperature method for preparing amino acid methyl esters employs trimethylchlorosilane in methanol (B129727), offering good to excellent yields for a range of amino acids. mdpi.com A variety of advanced coupling reagents, such as phosphonium (B103445) and uronium salts, have also been developed to improve yields and reduce racemization, particularly in the context of peptide synthesis. arkat-usa.org

A significant shift in the synthesis of these compounds is the adoption of biocatalysis. Enzymatic methods offer mild reaction conditions and are generally considered green and pollution-free. bbwpublisher.comresearchgate.net Enzymes such as lipases, proteases, and aminoacylases are capable of catalyzing the formation of the amide bond. nih.gov These biocatalytic processes can circumvent the need for protecting groups on the amino acid, a common requirement in chemical synthesis, and can proceed without racemization, ensuring high optical purity of the product. rsc.org For instance, acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids. researchgate.net Researchers are exploring different enzymatic strategies, including ATP-dependent pathways that activate the carboxylic acid via an acyl-adenylate intermediate, and ATP-independent pathways that rely on hydrolases. nih.gov

| Method Type | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages | Citations |

| Chemical | Acyl Chlorides (Schotten-Baumann) | Alkaline aqueous solution | Widely applicable | Expensive, generates salt waste | google.com |

| Chemical | Fatty Alkyl Esters & Alkoxide Catalyst | Elevated pressure (≥ 5 psig) | High conversion and yield | Requires pressure equipment | google.com |

| Chemical | Trimethylchlorosilane/Methanol | Room temperature | Mild, convenient, good yields | Specific to methyl esters | mdpi.com |

| Biocatalytic | Lipases, Acylases, Proteases | Mild (e.g., 37°C), often aqueous or in organic solvents | Green, high selectivity, no racemization, no protecting groups needed | Lower yields, enzyme cost/stability can be an issue | bbwpublisher.comnih.govrsc.orgresearchgate.net |

Advanced Applications in Materials Science (e.g., Polymer Precursors)

N-acylated amino acid esters are emerging as valuable building blocks in materials science, particularly as precursors for novel polymers with tailored properties. Their inherent biocompatibility and biodegradability, derived from their amino acid core, make them attractive for biomedical applications.

Researchers have successfully synthesized poly(N-acryl amino acids) through the radical polymerization of N-acryl amino acid ester monomers. nih.govacs.org These polymers can be designed with a range of molecular weights and functional groups, and they have demonstrated biological activities such as inhibiting heparanase, an enzyme associated with tumor metastasis and inflammation. nih.govacs.org

Another innovative approach involves grafting N-acyl aromatic amino acids onto a biodegradable polyester (B1180765) backbone, such as poly(glycerol adipate). rsc.orgresearchgate.net This functionalization creates a new class of polymers with tunable physical and chemical properties. These materials have been shown to self-assemble into well-defined nanostructured particles (50-100 nm in diameter), offering potential for advanced drug delivery systems. researchgate.net The specific amino acid used can modulate the hydrophilicity/hydrophobicity and non-covalent interactions of the resulting polymer. researchgate.net

Furthermore, the precise synthesis of amino acid-derived vinyl polymers allows for the creation of "smart" materials. By using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization of N-acryloyl amino acid methyl esters, polymers with controlled hydropathy and thermoresponsive behavior in water can be developed. rsc.org These materials, which exhibit a lower critical solution temperature (LCST), are critical for developing functional materials for nanotechnological and biomedical fields. rsc.org

| Polymer Type | Monomer/Precursor | Key Properties | Potential Applications | Citations |

| Poly(N-acryl amino acids) | N-acryl amino acid esters | Biologically active, optically active, variable molecular weight | Heparin-like activities, inhibition of tumor metastasis and inflammation | nih.govacs.org |

| Functionalized Polyesters | N-acyl aromatic amino acids grafted onto poly(glycerol adipate) | Biodegradable, forms nanoparticles (50-100 nm) | Drug delivery, biocompatible materials | rsc.orgresearchgate.net |

| Thermoresponsive Vinyl Polymers | N-acryloyl amino acid methyl esters | Controlled hydropathy, Lower Critical Solution Temperature (LCST) | Smart functional materials, biomedical devices, nanotechnology | rsc.org |

Green Chemistry Innovations in Synthesis and Transformations

The principles of green chemistry are increasingly influencing the synthesis and transformation of N-acylated amino acid esters, aiming to create more sustainable and environmentally benign processes. A primary goal is to move away from conventional methods that rely on hazardous reagents and produce significant waste. rsc.org The industrial synthesis of N-acyl amino acids often depends on acyl chlorides, which are typically derived from toxic phosgene (B1210022) chemistry. nih.gov

Enzymatic synthesis stands out as a leading green innovation in this area. bbwpublisher.combohrium.com Biocatalysis, using enzymes like lipases or aminoacylases, allows for the synthesis of these compounds under mild conditions, often in aqueous systems, thereby reducing energy consumption and avoiding the use of volatile organic solvents. nih.govnih.gov This approach eliminates the need for toxic chlorinating agents and minimizes waste, as water is often the only by-product. rsc.org Importantly, enzymatic reactions can be highly selective, preventing the racemization of chiral amino acid centers and yielding enantiomerically pure products (ee >99%). rsc.org

Beyond enzymatic methods, other green chemistry strategies are being explored. The use of ionic liquids as recyclable "green" catalysts for the esterification of amino acids presents a promising alternative to traditional acid catalysts. researchgate.net Process optimization is also key; for example, developing one-pot reactions minimizes the number of steps, reduces waste, and improves atom economy. A biocatalytic one-pot amidation of L-proline demonstrated a significant improvement in atom efficiency from 45.5% (for a chemical route) to 86.4%. rsc.org The replacement of hazardous solvents, such as halogenated compounds, with safer alternatives like tertiary alcohols (e.g., 2-methyl-2-butanol) further enhances the environmental profile of the synthesis. rsc.org The ultimate goal is to develop processes based on renewable, bio-based feedstocks rather than petroleum derivatives. rsc.org

| Green Chemistry Principle | Traditional Approach | Green Innovation | Benefit | Citations |

| Safer Reagents | Use of acyl chlorides (from phosgene) and toxic chlorinating agents. | Enzymatic catalysis (lipases, acylases). | Avoids toxic reagents, mild reaction conditions. | nih.govnih.gov |

| Waste Prevention | Stoichiometric salt by-products from Schotten-Baumann reaction. | Biocatalytic one-pot synthesis where water is the only by-product. | High atom economy, minimal waste. | rsc.org |

| Catalysis | Use of strong acids or bases. | Use of recyclable enzymes or ionic liquids as catalysts. | Reusability, milder conditions, improved selectivity. | rsc.orgresearchgate.net |

| Safer Solvents | Use of halogenated organic solvents. | Use of water or safer alcohols (e.g., 2-methyl-2-butanol). | Reduced environmental impact and health hazards. | rsc.org |

| Chirality | Risk of racemization, requiring protection/deprotection steps. | Enzymatic synthesis is stereospecific. | Produces enantiomerically pure products without complex steps. | rsc.org |

Frontier Research in Supramolecular Chemistry of N-Acyl Amino Acids

The amphiphilic nature of N-acyl amino acids, possessing both a hydrophilic amino acid headgroup and a hydrophobic acyl tail, makes them ideal candidates for frontier research in supramolecular chemistry. These molecules can spontaneously self-assemble in solution to form a variety of ordered nanostructures, driven by a combination of non-covalent interactions including hydrogen bonding, hydrophobic forces, van der Waals interactions, and π–π stacking. nih.gov

Current research is focused on understanding and controlling this self-assembly process to create functional biomaterials. The final structure—whether it be vesicles, fibers, or other aggregates—is highly dependent on the molecular architecture of the conjugate, such as the length of the fatty acid chain and the nature of the amino acid side chain (e.g., aromatic vs. aliphatic). nih.govchemrxiv.org For example, conjugates of fatty acids with different amino acids like glycine (B1666218), threonine, and phenylalanine exhibit distinct critical aggregation concentrations and form varied structures, from particles to fibers. chemrxiv.org

One exciting frontier is the development of abiotic chemical reaction networks that are coupled to self-assembly. Researchers have shown that aminoacyl phosphate (B84403) esters, synthetic analogues of biologically activated amino acids, can initiate acyl transfer cascades. nih.gov In these systems, the reactivity and half-life of the intermediates are dictated by the amino acid structure, which in turn controls the propensity for self-assembly into complex structures like chimeric aggregates of esters and thioesters. nih.gov

Furthermore, the emergent properties of mixed amphiphile systems are being explored. Mixtures of N-acyl amino acids with other molecules like fatty acids can generate robust vesicles over a much broader pH range than either component alone, a finding with implications for creating protocell models and developing advanced drug delivery systems that are stable at physiological pH. researchgate.net This versatility in self-assembly showcases the potential of N-acyl amino acids as tunable building blocks for designing functional materials for applications in biomedicine and material design. nih.govchemrxiv.org

| N-Acyl Amino Acid System | Driving Interactions | Supramolecular Structure | Potential Application/Significance | Citations |

| Fatty acid-amino acid conjugates (e.g., Octanoyl-Gly, -Thr, -Phe) | Hydrophobic interactions, Hydrogen bonding | Particles, Fibers | Tunable amphiphiles for drug delivery, biomedicine | chemrxiv.org |

| Aminoacyl phosphate esters (Aromatic vs. Aliphatic) | Covalent reaction cascades, Preorganization | Spherical aggregates, Chimeric assemblies | Abiotic reaction networks, temporal and structural regulation | nih.gov |

| Mixed systems (e.g., N-oleoyl glycine + Oleic acid) | Hydrogen bonding, Hydrophobic packing | Vesicles | Protocell models, drug delivery systems stable at physiological pH | researchgate.net |

| General N-Acyl Amino Acids | Hydrogen bonds, hydrophobic bonds, ionic bonds, π–π stacking | Vesicles, Micelles, Fibers, Nanotubes | Drug delivery, light-harvesting systems, imaging systems | nih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing methyl N-(4-chlorobenzoyl)methioninate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acylation of methionine methyl ester using 4-chlorobenzoyl chloride. Key considerations include:

- Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group of 4-chlorobenzoyl derivatives .

- Solvent Selection : Dichloromethane or DMF (dimethylformamide) are optimal for solubility and reaction efficiency.

- Protecting Groups : Methionine’s thioether group may require protection (e.g., tert-butyl disulfide) to prevent oxidation during synthesis .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via column chromatography and validate purity using HPLC (retention time alignment with reference standards, as in ).

Q. Which analytical techniques are essential for characterizing this compound, and how should spectral ambiguities be addressed?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm esterification and acylation. For example, the methyl ester group typically appears as a singlet at ~3.6–3.8 ppm. Aromatic protons from the 4-chlorobenzoyl moiety resonate at 7.4–8.0 ppm .

- HPLC-MS : Employ reverse-phase HPLC (C18 column) with UV detection at 254 nm. Compare retention times to structurally related impurities, such as fenofibric acid derivatives (relative retention ~0.36; ).

- Data Ambiguities : Overlapping peaks in HPLC can be resolved using gradient elution. For NMR, use DEPT-135 or 2D-COSY to distinguish methionine’s chiral center signals .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX software improve structural determination of this compound?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. For twinned crystals (common in ester derivatives), apply the TWIN/BASF commands .

- Disorder Handling : If the 4-chlorobenzoyl group exhibits rotational disorder, refine occupancies anisotropically and apply restraints to bond lengths/angles .

- Validation : Cross-check R-factors (target < 0.05 for high-resolution data) and validate geometry using PLATON .

Q. What experimental approaches resolve contradictions in biological activity data for 4-chlorobenzoyl derivatives?

- Methodological Answer :

- Orthogonal Assays : If enzyme inhibition results conflict (e.g., IC₅₀ variability), validate using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .

- Control Experiments : Rule out off-target effects by testing against related enzymes (e.g., comparing Pfmrk inhibition to human kinases; ).

- Metabolite Interference : Use LC-MS to detect degradation products (e.g., free methionine or 4-chlorobenzoic acid) that may skew bioactivity results .

Q. How can impurity profiling and stability studies enhance the reliability of this compound in long-term research?

- Methodological Answer :

- Impurity Identification : Use HPLC with reference standards (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone; relative retention 0.34) to detect hydrolytic or oxidative byproducts .

- Stability Protocols : Store the compound under inert gas (N₂/Ar) at –20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., methionine aminopeptidase). Focus on the 4-chlorobenzoyl group’s hydrophobic packing and the ester’s hydrogen-bonding potential .

- Kinetic Analysis : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms. Fit data to the Morrison equation for tight-binding inhibitors .

Methodological Notes

- Spectral Data Interpretation : Cross-reference NMR shifts with analogous compounds, such as methyl 3-[[4-(4-bromo-2-formylphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (δ = 3.86 ppm for methoxy groups; ).

- Crystallography Workflow : Combine SHELX with Olex2 for graphical refinement and CIF validation .

- Biological Replication : Perform dose-response curves in triplicate and include vehicle controls (e.g., DMSO ≤0.1% v/v) to ensure data reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.